molecular formula C22H30INO B1623667 Stilonium iodide CAS No. 2551-76-0

Stilonium iodide

Cat. No.: B1623667
CAS No.: 2551-76-0
M. Wt: 451.4 g/mol
InChI Key: RDTKUZXIHMTSJO-UEIGIMKUSA-M
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Description

Stilonium iodide, also known as triethyl (2-p-styrylphenoxyethyl)ammonium iodide, is an organic compound with the molecular formula C22H30INO. It is a quaternary ammonium compound that features a styryl group attached to a phenoxyethyl chain. This compound is known for its applications in various fields, including chemistry and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stilonium iodide can be synthesized through a multi-step process involving the reaction of triethylamine with 2-(4-styrylphenoxy)ethyl chloride in the presence of an iodide source. The reaction typically proceeds under mild conditions, with the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Stilonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Stilonium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of stilonium iodide involves its interaction with cell membranes, where it disrupts membrane integrity due to its amphiphilic nature. This disruption can lead to cell lysis and death, making it effective as an antimicrobial agent. The compound targets the lipid bilayer of cell membranes, leading to increased permeability and eventual cell death .

Comparison with Similar Compounds

Uniqueness: Stilonium iodide is unique due to its styryl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other quaternary ammonium compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

triethyl-[2-[4-[(E)-2-phenylethenyl]phenoxy]ethyl]azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30NO.HI/c1-4-23(5-2,6-3)18-19-24-22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1/b13-12+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTKUZXIHMTSJO-UEIGIMKUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+](CC)(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045781
Record name Stilonium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2551-76-0, 77257-42-2
Record name Stilonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002551760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stilonium iodide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077257422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stilonium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STILONIUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19B3530KQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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